![molecular formula C13H16F3N3O B3167600 2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline CAS No. 923176-14-1](/img/structure/B3167600.png)
2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline
Overview
Description
“2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline” is a chemical compound with the molecular formula C13H16F3N3O and a molecular weight of 287.28 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16F3N3O/c14-13(15,16)9-18-5-7-19(8-6-18)12(20)10-3-1-2-4-11(10)17/h1-4H,5-9,17H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis.Physical And Chemical Properties Analysis
The predicted melting point of this compound is 144.27°C, and its boiling point is approximately 389.7°C at 760 mmHg . The compound has a predicted density of 1.3 g/cm3 and a refractive index of n20D 1.54 .Scientific Research Applications
Piperazine Derivatives in Therapeutic Development
Piperazine derivatives have been extensively studied for their therapeutic uses across a broad spectrum of pharmacological activities. The structural flexibility of the piperazine ring allows for the development of compounds with diverse therapeutic profiles, including central nervous system (CNS) agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine properties. The modification of substituents on the piperazine ring significantly impacts the pharmacokinetic and pharmacodynamic properties of these molecules, suggesting their versatility as a building block in drug discovery. The exploration of piperazine-based molecules has revealed their potential for the rational design of drugs targeting various diseases, highlighting the need for further therapeutic investigations into this pharmacophore (Rathi et al., 2016).
Antimycobacterial Activity
Recent studies have identified piperazine as a crucial subunit in the structural framework of molecules with potent activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules provide insights into developing safer, selective, and cost-effective anti-mycobacterial agents, emphasizing the importance of piperazine in addressing global health challenges posed by tuberculosis (Girase et al., 2020).
DNA Interaction and Imaging Applications
Compounds like Hoechst 33258, a derivative with a piperazine moiety, demonstrate strong binding to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This binding capability is utilized in fluorescent DNA staining for chromosome and nuclear staining in plant cell biology, showcasing piperazine derivatives' role beyond therapeutic applications into bio-imaging and diagnostic areas (Issar & Kakkar, 2013).
Chemical Synthesis and Environmental Applications
Piperazine and its analogues are not only significant in medicinal chemistry but also play a vital role in chemical synthesis and environmental applications. For example, the eco-friendly synthesis of 1,2,4-triazine derivatives from aniline derivatives with CO2 showcases an innovative approach to utilizing piperazine structures for creating value-added chemicals from abundant and renewable resources, highlighting the environmental benefits of such chemical processes (Vessally et al., 2017).
properties
IUPAC Name |
(2-aminophenyl)-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O/c14-13(15,16)9-18-5-7-19(8-6-18)12(20)10-3-1-2-4-11(10)17/h1-4H,5-9,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHPUEFSFVJHBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



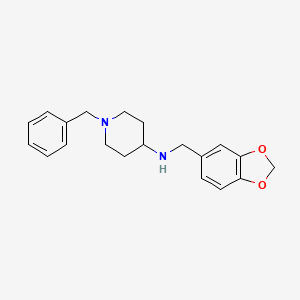
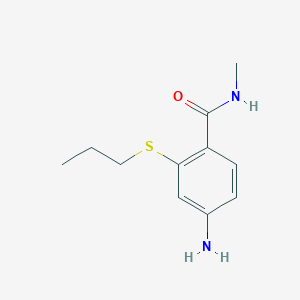
![3,3'-(5'-(4-(Pyridin-3-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)dipyridine](/img/structure/B3167540.png)
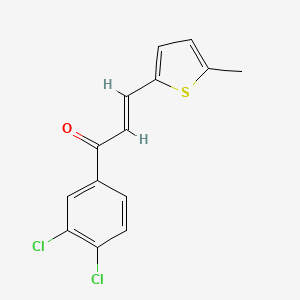

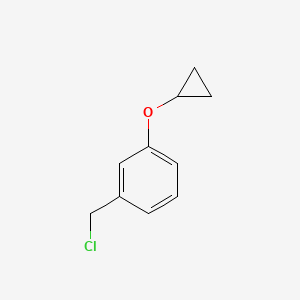

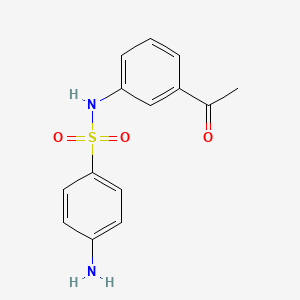
![Methyl 6-hydroxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B3167566.png)
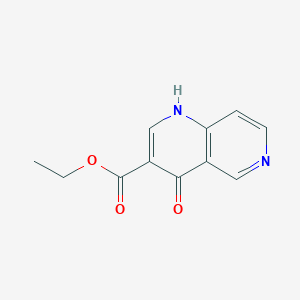
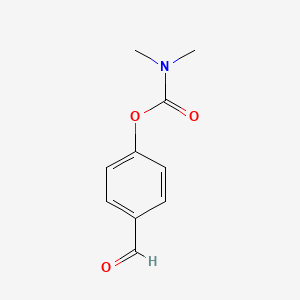
![4-fluoro-N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenecarboxamide](/img/structure/B3167621.png)
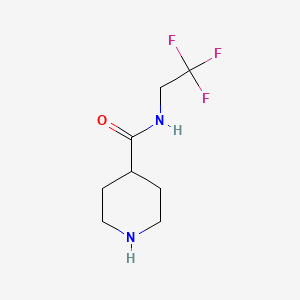
![7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3167634.png)